VUF 5574

Übersicht

Beschreibung

Vorbereitungsmethoden

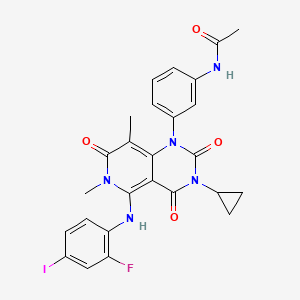

The synthesis of VUF 5574 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compounds with an appropriate isocyanate

Analyse Chemischer Reaktionen

VUF 5574 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nucleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

VUF 5574 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um den Adenosin-A3-Rezeptor und seine Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: this compound wird in der Zell- und Molekularbiologieforschung verwendet, um die Auswirkungen der Antagonisierung des Adenosin-A3-Rezeptors auf die Zellsignalisierung und -funktion zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen wie Herz-Kreislauf-Erkrankungen, Neuroprotektion und Ischämie untersucht

Industrie: This compound wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelforschung verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den Adenosin-A3-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungen, Immunantwort und Zellproliferation. Durch die Blockierung des Adenosin-A3-Rezeptors hemmt this compound die nachgeschalteten Signalwege, wie beispielsweise die Phosphorylierung der extrazellulären signalregulierten Kinasen 1 und 2 (ERK1/2), die an Zellwachstum und -überleben beteiligt sind .

Wirkmechanismus

VUF 5574 exerts its effects by selectively binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, this compound inhibits the downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

VUF 5574 ist aufgrund seiner hohen Selektivität für den Adenosin-A3-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:

MRS 1220: Ein weiterer selektiver Adenosin-A3-Rezeptor-Antagonist.

GSK837149A: Ein potenter und selektiver Adenosin-A3-Rezeptor-Antagonist.

SLV320: Ein selektiver Adenosin-A3-Rezeptor-Antagonist mit einer anderen chemischen Struktur .

Im Vergleich zu diesen Verbindungen bietet this compound ein höheres Maß an Selektivität und Potenz, was es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

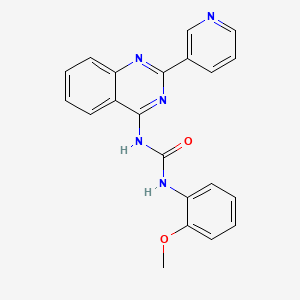

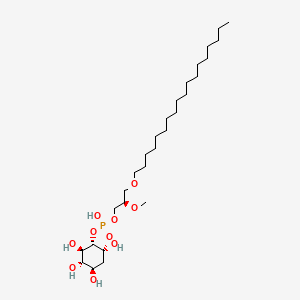

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAFEJSZTVWUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398737 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280570-45-8 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683987.png)

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B1683989.png)

![2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1684001.png)

![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)